Dobutamine - 34368-04-2

Dobutamine

Catalog Number: EVT-298738
CAS Number: 34368-04-2
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dobutamine is a catecholamine that is 4-(3-aminobutyl)phenol in which one of the hydrogens attached to the nitrogen is substituted by a 2-(3,4-dihydroxyphenyl)ethyl group. A beta1-adrenergic receptor agonist that has cardiac stimulant action without evoking vasoconstriction or tachycardia, it is used as the hydrochloride to increase the contractility of the heart in the management of acute heart failure. It has a role as a cardiotonic drug, a sympathomimetic agent and a beta-adrenergic agonist. It is a secondary amine and a catecholamine.
A beta-1 agonist catecholamine that has cardiac stimulant action without evoking vasoconstriction or tachycardia. It is proposed as a cardiotonic after myocardial infarction or open heart surgery.
Dobutamine is a beta-Adrenergic Agonist. The mechanism of action of dobutamine is as an Adrenergic beta-Agonist.
Dobutamine is a synthetic catecholamine with sympathomimetic activity. Dobutamine is a direct-acting inotropic agent and an adrenergic agonist that stimulates primarily the beta-1 adrenoceptor, with lesser effect on beta-2 or alpha receptors. Via beta-1 adrenoceptor of the heart, this agent induces positive inotropic effect with minimal changes in chronotropic activities or systemic vascular resistance. Dobutamine also causes vasodilation by stimulating beta-2 adrenergic receptors in blood vessels, augmented by reflex vasoconstriction resulting in increased cardiac output.
A catecholamine derivative with specificity for BETA-1 ADRENERGIC RECEPTORS. It is commonly used as a cardiotonic agent after CARDIAC SURGERY and during DOBUTAMINE STRESS ECHOCARDIOGRAPHY.
See also: Dobutamine Hydrochloride (has salt form).
Future Directions
  • Personalized Medicine: Exploring the use of dobutamine stress echocardiography for tailoring treatment strategies based on individual patient characteristics and responses [, ]. This could involve developing algorithms that integrate dobutamine-induced functional changes with other clinical parameters to optimize treatment decisions.
  • Combination Therapies: Investigating the synergistic effects of combining dobutamine with other cardioprotective agents []. This could involve identifying drug combinations that enhance myocardial viability, improve cardiac function, and reduce the risk of adverse events.
  • Novel Applications: Exploring the potential of dobutamine in emerging areas of cardiovascular research, such as regenerative medicine and stem cell therapy []. This could involve investigating the role of dobutamine in promoting cardiac regeneration and repair.
Source and Classification

Dobutamine is derived from the natural catecholamine dopamine, modified to enhance its cardiac effects while minimizing peripheral vasoconstriction. It belongs to the class of drugs known as beta-adrenergic agonists, specifically targeting beta-1 adrenergic receptors, with some activity on beta-2 receptors, which can lead to vasodilation.

Synthesis Analysis

Methods and Technical Details

The synthesis of dobutamine typically involves a multi-step process, including reductive amination of catechol derivatives. One effective method described involves the use of a single-step synthesis that combines readily available starting materials under mild conditions to produce dobutamine hydrochloride with high yield and purity. This method avoids complex demethylation steps by utilizing phenolic compounds directly in the reaction mixture, significantly simplifying the process and reducing environmental impact .

The synthesis can be summarized as follows:

  1. Starting Materials: Use of dopamine derivatives as starting materials.
  2. Reagents: Catalysts such as palladium on carbon may be employed.
  3. Conditions: The reaction typically occurs under nitrogen atmosphere at controlled temperatures (15°C to 25°C) with careful pH adjustments using mineral acids.
  4. Purification: Final products are purified through crystallization from organic solvents followed by recrystallization from aqueous solutions .
Molecular Structure Analysis

Structure and Data

  • A catechol moiety (a benzene ring with two hydroxyl groups).
  • An ethylamine side chain that contributes to its adrenergic activity.

The three-dimensional conformation of dobutamine allows it to effectively bind to beta-adrenergic receptors, facilitating its action as an inotropic agent.

Chemical Reactions Analysis

Reactions and Technical Details

Dobutamine undergoes various chemical reactions during its synthesis and metabolism:

  • Reductive Amination: This is the primary reaction for synthesizing dobutamine from its precursors, involving the formation of an amine bond through the reduction of an imine intermediate.
  • Degradation: In physiological conditions, dobutamine can be metabolized by catechol-O-methyltransferase (COMT) into inactive metabolites, which may include 3-O-methyl-dobutamine.

Understanding these reactions is crucial for optimizing both the synthesis and therapeutic application of dobutamine.

Mechanism of Action

Process and Data

Dobutamine primarily acts by stimulating beta-1 adrenergic receptors located in cardiac tissue. This stimulation leads to:

  • Increased intracellular cyclic adenosine monophosphate (cAMP) levels.
  • Enhanced calcium influx into cardiac myocytes.
  • Increased myocardial contractility (positive inotropic effect).

The action on beta-2 adrenergic receptors can induce peripheral vasodilation, which helps reduce afterload on the heart, further improving cardiac output without significantly increasing heart rate compared to other agents like epinephrine .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dobutamine hydrochloride is typically presented as a white crystalline powder. Key properties include:

  • Molecular Weight: Approximately 301.39 g/mol.
  • Solubility: Highly soluble in water and alcohols, making it suitable for intravenous administration.
  • Stability: Stability studies indicate that dobutamine degrades under high temperatures and light exposure; optimal storage conditions are between 20°C to 25°C .

These properties are essential for ensuring effective formulation and delivery in clinical settings.

Applications

Scientific Uses

Dobutamine is primarily used in medical practice for:

  • Heart Failure Management: It is utilized for short-term management of patients with severe heart failure or cardiogenic shock.
  • Cardiac Stress Testing: Dobutamine can be administered pharmacologically to induce stress in patients unable to perform physical exercise during diagnostic imaging procedures.

Research continues into expanding its applications, particularly concerning its effects on various cardiac conditions and potential roles in other therapeutic areas.

Introduction to Dobutamine in Cardiovascular Pharmacology

Historical Development and Clinical Adoption of Dobutamine

The genesis of dobutamine arose from a systematic effort to overcome limitations inherent in early inotropes. During the 1970s, dopamine and isoproterenol were primary agents for low cardiac output states, yet their utility was constrained by significant drawbacks: dopamine's dose-dependent vasoconstriction and arrhythmogenicity, and isoproterenol's pronounced chronotropic and vasodilatory effects often exacerbated myocardial oxygen demand and ischemia. Researchers at Eli Lilly, led by Tuttle and Mills, initiated a program to synthesize catecholamine analogues with enhanced selectivity for cardiac contractility [6] [7].

Dobutamine emerged from screening over 300 compounds, selected for its ability to augment cardiac output without disproportionately increasing heart rate or peripheral resistance. Its molecular design—incorporating a bulky aromatic substituent on dopamine's side chain—was pivotal in conferring β1-receptor preference. Approved by the FDA in 1978, dobutamine rapidly gained traction in critical care and cardiology due to its predictable hemodynamic profile. Initial clinical trials demonstrated significant increases in cardiac output (35-65%) and stroke volume (25-40%) in heart failure patients, with only modest heart rate elevation (10-20 beats/min) compared to isoproterenol [1] [6] [9].

A critical milestone was its integration into stress testing protocols. By the late 1980s, dobutamine stress echocardiography (DSE) emerged as a viable alternative to exercise testing for coronary artery disease detection, particularly benefiting patients with limited mobility. This application leveraged dobutamine's ability to incrementally increase myocardial oxygen demand, unmasking ischemia through wall motion abnormalities. The subsequent refinement of accelerated infusion protocols with adjunctive atropine further cemented its role, reducing test duration while maintaining diagnostic accuracy [3] [10].

Table 1: Key Milestones in Dobutamine's Clinical Integration

YearDevelopmentClinical Impact
1975First synthesis and hemodynamic characterizationDemonstrated selective inotropic effect in animal models and healthy volunteers
1978FDA approval for cardiac decompensationProvided first-line short-term inotropic support post-cardiac surgery and in acute HF
1984Introduction to stress echocardiographyEnabled non-exercise detection of coronary ischemia in compromised patients
1990sHigh-dose protocols with atropineImproved diagnostic yield of stress testing while maintaining safety
2000sHemodynamic guidance in shock algorithmsFacilitated precision titration in cardiogenic shock management

Dobutamine as a Synthetic Catecholamine: Structural and Functional Overview

Dobutamine ((±)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]ethyl]-1,2-benzenediol) is distinguished from endogenous catecholamines by deliberate structural modifications optimized for receptor specificity. The molecule retains the catechol moiety essential for adrenergic receptor binding but incorporates a 4-hydroxyphenylbutyl substituent on the amine group. This bulky aromatic side chain sterically hinders interaction with dopamine receptors while promoting affinity for cardiac β1-adrenoceptors [6] [7] [9].

The compound is administered as a racemic mixture, with each enantiomer exhibiting distinct pharmacodynamic properties:

  • (+)-enantiomer: Potent β1 and β2-adrenoceptor agonist with mild α1-antagonism
  • (−)-enantiomer: Potent α1-agonist with weak β1-agonist activity

Table 2: Receptor Affinity and Functional Effects of Dobutamine Enantiomers

Enantiomerβ1 Activityβ2 Activityα1 ActivityNet Hemodynamic Effect
(+)-DobutaminePotent agonistModerate agonistCompetitive antagonistInotropy, vasodilation, chronotropy
(−)-DobutamineWeak agonistNegligiblePotent agonistVasoconstriction, mild inotropy
Racemic MixtureDominant effectMild effectBalanced effectNet β1-mediated inotropy with neutral SVR

In combination, these opposing effects yield a net pharmacological profile characterized by direct β1-mediated positive inotropy with minimal net vascular effects. The (+)-enantiomer's β2-agonist activity contributes to peripheral vasodilation, counteracting the (−)-enantiomer's α1-mediated vasoconstriction. This equilibrium results in the hallmark hemodynamic signature of dobutamine: substantial increases in cardiac output (typically 30-50% at 5-15 μg/kg/min) and stroke volume with variable effects on systemic vascular resistance (SVR) and mean arterial pressure (MAP). Unlike dopamine, dobutamine does not stimulate endogenous norepinephrine release nor activate dopaminergic receptors, minimizing arrhythmogenic and pro-hypertensive risks [2] [7] [9].

Metabolically, dobutamine undergoes rapid conjugation and catechol-O-methyltransferase (COMT)-mediated methylation in the liver, producing inactive glucuronides excreted renally. The extremely short plasma half-life (approximately 2 minutes) necessitates continuous intravenous infusion but allows rapid titration. This pharmacokinetic profile, combined with its stereochemical complexity, positions dobutamine uniquely among sympathomimetics—delivering targeted inotropic support without the vascular disruptions typical of non-selective agents [1] [9].

Role in Contemporary Hemodynamic Management: A Paradigm Shift

Dobutamine's application has evolved significantly within modern cardiogenic shock (CS) and heart failure management frameworks. Traditionally deployed as a primary inotrope in low-output states, contemporary use increasingly emphasizes precision hemodynamic guidance and integration with mechanical circulatory support (MCS). This shift reflects growing recognition of CS as a heterogeneous syndrome requiring tailored interventions based on comprehensive physiological assessment rather than empirical support [1] [5].

The hemodynamic effects of dobutamine make it particularly suitable for specific physiological profiles:

  • Cardiogenic Shock with Elevated SVR: By enhancing contractility and reducing ventricular filling pressures (pulmonary capillary wedge pressure typically decreases 25-30%), dobutamine improves cardiac output (CO) without exacerbating afterload mismatch.
  • Right Ventricular Failure: Dobutamine's ability to lower pulmonary vascular resistance (PVR) (15-25% reduction) while augmenting right ventricular contractility provides targeted support for RV-pulmonary arterial uncoupling.
  • Biventricular Dysfunction: Balanced inotropic effects benefit combined ventricular failure without disproportionate pulmonary vasoconstriction seen with pure α-agonists [1] [2] [8].

Modern application increasingly leverages invasive hemodynamic monitoring to optimize dosing. Right heart catheterization-derived parameters—including cardiac index (CI), stroke volume index (SVI), pulmonary artery pulsatility index (PAPi), and ventricular power—enable titration beyond crude blood pressure targets. Evidence indicates that escalating beyond 10-15 μg/kg/min rarely augments contractility further but substantially increases myocardial oxygen consumption and arrhythmia risk. Contemporary protocols emphasize "hemodynamic equipoise"—the lowest effective dose restoring adequate perfusion (CI >2.2 L/min/m²) without tachycardia or excessive oxygen demand [5] [8].

Table 3: Hemodynamic Response Profile to Dobutamine Infusion in Cardiogenic Shock

ParameterLow Dose (5 μg/kg/min)Moderate Dose (10 μg/kg/min)High Dose (20 μg/kg/min)
Cardiac Index (Δ%)+15-25%+30-50%+50-70%*
Heart Rate (Δ bpm)+5-10+10-20+20-35
SVR (Δ%)-10 to +5%-15 to 0%-20 to -10%
PCWP (Δ%)-10-15%-20-25%-25-30%
MAP (Δ%)±5%±10%-5 to -15%
Myocardial VO₂ (Δ%)+20%+40%+70-100%

*Note: High-dose effects often unsustainable due to tachyphylaxis and adverse effects; *minimal additional CO gain beyond 15 μg/kg/min relative to oxygen demand increase [1] [2] [8].

Integration within shock classification systems like the Society for Cardiovascular Angiography and Interventions (SCAI) stages further refines patient selection. Dobutamine typically features in Stage B (at-risk) to C (classic) CS, often combined with vasopressors when concomitant hypotension exists. Emerging evidence supports "precision inotropy"—combining biomarkers (lactate, venous oxygen saturation), echocardiography, and invasive hemodynamics to identify physiological subphenotypes most likely to benefit. For instance, patients with low-output, high-SVR profiles demonstrate superior hemodynamic and metabolic responses than those with inflammatory/vasoplegic shock [3] [5].

The paradigm extends beyond acute stabilization to bridge therapy. In INTERMACS Profile 4-6 patients, continuous outpatient dobutamine infusion facilitates discharge while awaiting transplantation or durable MCS. Registry data indicates 60-90-day survival rates of 65-80% in carefully selected populations, though concerns about long-term β-receptor downregulation persist. Future directions include adjunctive use with novel agents targeting calcium sensitization and myosin activation to circumvent catecholamine limitations, potentially heralding the next evolution in inotropic support [1] [4] [9].

Table 4: Dobutamine in Contemporary Hemodynamic Classifications

Classification SystemDobutamine-Indicated SubsetPhysiological Rationale
SCAI Shock StagesB (Beginning) to C (Classic)Augments contractility before multi-organ failure ensues
Hemodynamic PhenotypesCold-dry, Cold-wet (low output, high SVR)Improves flow without exacerbating vasoconstriction
RV-PA CouplingRV dysfunction with PVR elevationLowers PVR while enhancing RV contractility
HF TrajectoriesBridge to decision/transplant/MCSStabilizes hemodynamics until definitive intervention

Properties

CAS Number

34368-04-2

Product Name

Dobutamine

IUPAC Name

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3

InChI Key

JRWZLRBJNMZMFE-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O

Solubility

1.37e-02 g/L

Synonyms

Dobucor
Dobuject
Dobutamin Fresenius
Dobutamin Hexal
Dobutamin ratiopharm
Dobutamin Solvay
Dobutamin-ratiopharm
Dobutamina Inibsa
Dobutamina Rovi
Dobutamine
Dobutamine (+)-Isomer
Dobutamine Hydrobromide
Dobutamine Hydrochloride
Dobutamine Lactobionate
Dobutamine Phosphate (1:1) Salt, (-)-Isomer
Dobutamine Tartrate
Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer
Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer
Dobutamine, (-)-Isomer
Dobutamine, Phosphate (1:1) Salt (+)-Isomer
Dobutrex
Hydrobromide, Dobutamine
Hydrochloride, Dobutamine
Lactobionate, Dobutamine
Lilly 81929
Oxiken
Posiject
Tartrate, Dobutamine

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.